|
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][P:5]([CH:10]([F:12])[F:11])(=[O:9])[O:6][CH2:7][CH3:8])#[N:2].N>C(O)C.[Ni]>[NH2:2][CH2:1][CH2:3][CH2:4][P:5]([CH:10]([F:12])[F:11])(=[O:9])[O:6][CH2:7][CH3:8]
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|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCP(OCC)(=O)C(F)F
|
|
Name
|
liquid
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
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Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
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C(C)O
|
|
Name
|
|
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Quantity
|
0.3 g
|
|
Type
|
catalyst
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|
Smiles
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[Ni]
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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TEMPERATURE
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|
Details
|
The reaction mixture is cooled
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|
Type
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FILTRATION
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|
Details
|
filtrated
|
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Type
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CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
Chromatographic purification
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Reaction Time |
9 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCP(OCC)(=O)C(F)F
|
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |